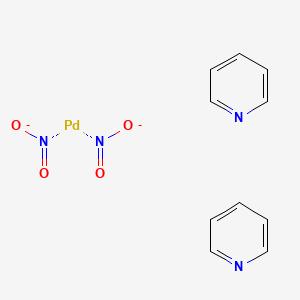

Dinitrobis(pyridine)palladium

Beschreibung

Dinitrobis(pyridine)palladium(II) is a palladium complex featuring two pyridine ligands and two nitro groups coordinated to the central palladium atom. For example, trans-Bis[2-(1,1-bis(methoxycarbonyl)propyl)-pyridine]palladium(II) (compound 188, ) demonstrates a synthesis yield of 90% via reaction with Li₂PdCl₄ under nitrogen, producing a stable complex with a melting point of 155°C (decomposition) . Such complexes typically adopt a square-planar geometry, as seen in related structures like Dichlorobis(pyridine)palladium(II) (), which has a linear formula C₁₀H₁₀Cl₂N₂Pd and a PubChem CID of 3269574 .

Key structural parameters for bis(pyridine)palladium complexes include Pd–N bond lengths ranging from 2.023–2.063 Å and Pd–C bonds between 2.283–2.299 Å (Table 4, ), indicating moderate ligand-metal interactions . These metrics are critical for understanding reactivity in catalysis and coordination chemistry.

Eigenschaften

CAS-Nummer |

24670-00-6 |

|---|---|

Molekularformel |

C10H10N4O4Pd-2 |

Molekulargewicht |

356.63 g/mol |

IUPAC-Name |

palladium;pyridine;dinitrite |

InChI |

InChI=1S/2C5H5N.2HNO2.Pd/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;2*(H,2,3);/p-2 |

InChI-Schlüssel |

MJYCRBFBELTRKN-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.N(=O)[O-].N(=O)[O-].[Pd] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dinitrobis(pyridine)palladium can be synthesized through the reaction of palladium(II) chloride with pyridine and sodium nitrite in an aqueous medium. The reaction typically proceeds as follows:

- Dissolve palladium(II) chloride in water.

- Add pyridine to the solution.

- Introduce sodium nitrite to the mixture.

- Stir the reaction mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with water to obtain the desired compound.

Industrial Production Methods

While the laboratory synthesis of dinitrobis(pyridine)palladium is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles of scaling up the laboratory synthesis can be applied, with considerations for reaction optimization, purification, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Dinitrobis(pyridine)palladium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium(0) species, which are often used in catalysis.

Substitution: The pyridine ligands can be substituted with other ligands, leading to the formation of different coordination complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and other nitrogen-containing compounds.

Major Products Formed

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium(0) species.

Substitution: New coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Dinitrobis(pyridine)palladium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which dinitrobis(pyridine)palladium exerts its effects involves coordination to target molecules through its palladium center. The palladium atom can form bonds with various substrates, facilitating chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Bond Lengths in Selected Bis(pyridine)palladium Complexes

| Compound | Pd–N (Å) | Pd–C (Å) | Source |

|---|---|---|---|

| Complex 180 | 2.050–2.063 | 2.283–2.286 | |

| Complex 174 | 2.023–2.048 | 2.287–2.292 | |

| Complex 181 | 2.040–2.062 | 2.299 | |

| Dichlorobis(pyridine)Pd(II) | ~2.05 (estimated) | N/A |

- Ligand Effects : Substituents on pyridine significantly influence bond lengths. For instance, electron-withdrawing groups (e.g., methoxycarbonyl in compound 188) elongate Pd–C bonds (2.299 Å in Complex 181 vs. 2.283 Å in Complex 180) due to reduced electron density at the metal center .

- Geometry: Chloro([(N,N-dimethylamino)methyl]-ferrocene)(pyridine)palladium(II) () adopts a distorted square-planar structure with Pd–C and Pd–N bonds of 1.99–2.06 Å, highlighting how ancillary ligands (e.g., ferrocene) perturb geometry .

Functional and Application Differences

- Medicinal Chemistry: trans-Dichloridopalladium(II) complexes with 2-hydroxymethylpyridine exhibit cytotoxicity against cancer cells (e.g., IC₅₀ = 12–18 µM), attributed to DNA intercalation and binding .

- Material Science : Chloro-ferrocene-palladium complexes () demonstrate redox activity from the ferrocene moiety, enabling applications in electrochemistry, whereas nitro-substituted analogs might offer explosive or oxidative properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.